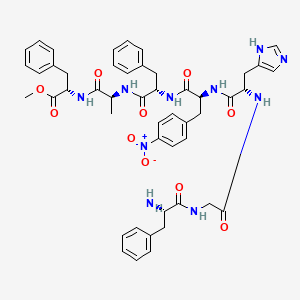

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe

説明

特性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N10O10/c1-30(43(60)57-41(48(65)68-2)25-33-16-10-5-11-17-33)53-45(62)38(23-32-14-8-4-9-15-32)55-46(63)39(24-34-18-20-36(21-19-34)58(66)67)56-47(64)40(26-35-27-50-29-52-35)54-42(59)28-51-44(61)37(49)22-31-12-6-3-7-13-31/h3-21,27,29-30,37-41H,22-26,28,49H2,1-2H3,(H,50,52)(H,51,61)(H,53,62)(H,54,59)(H,55,63)(H,56,64)(H,57,60)/t30-,37-,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGPHHBMTKEMRD-IDNKWEKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658528 | |

| Record name | Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50572-79-7 | |

| Record name | Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Solid-Phase Peptide Synthesis (SPPS)

- Resin Selection: 2-chlorotrityl chloride resin is often preferred for its mild cleavage conditions, which preserve sensitive side chain protections.

- Coupling Reagents: DIC (diisopropylcarbodiimide) combined with Oxyma Pure is used to activate carboxyl groups for peptide bond formation, ensuring efficient coupling and minimizing racemization.

- Fmoc Deprotection: Piperidine in DMF is the standard reagent for removing Fmoc groups between coupling cycles.

- Cleavage: Final cleavage from the resin and side chain deprotection is performed using TFA (trifluoroacetic acid) mixtures, often with scavengers like TIS (triisopropylsilane) and water to capture reactive intermediates.

Incorporation of p-nitro-Phenylalanine

- The p-nitro group on phenylalanine is introduced by using the appropriately protected p-nitro-Phe derivative during the coupling step.

- This residue requires careful handling to avoid reduction or side reactions during synthesis and cleavage.

Alternative Synthetic Approaches and Modifications

Use of Dipeptide Building Blocks

Orthogonal Protection Strategies

- Employing orthogonal protecting groups such as Teoc (2-trimethylsilylethoxycarbonyl) for side chains allows selective deprotection steps without affecting the main chain or other side chains.

- This strategy is crucial when incorporating sensitive residues like histidine or nitro-substituted phenylalanine.

Post-Synthetic Modifications

- Esterification of the C-terminal carboxyl group to methyl ester (OMe) can be achieved post-cleavage using mild acidic methanolysis or coupling with methylating agents.

- Nitro groups may be introduced or modified post-synthetically if required for specific functional studies.

Representative Data Table of Synthesis Parameters and Outcomes

| Step | Reagents/Conditions | Purpose | Yield / Purity | Notes |

|---|---|---|---|---|

| Resin Loading | 2-chlorotrityl chloride resin | Attachment of first amino acid | High | Mild cleavage conditions |

| Fmoc Deprotection | 20% Piperidine in DMF | Remove N-terminal protecting group | >95% efficient | Monitored by UV absorbance |

| Coupling | DIC/Oxyma Pure, DMF | Peptide bond formation | >90% per step | Minimized racemization |

| Incorporation of p-nitro-Phe | Fmoc-p-nitro-Phe derivative | Introduce nitro group | High | Requires careful handling |

| Final Cleavage | TFA/TIS/H2O/thioanisole | Remove peptide from resin and side chain deprotection | >85% overall yield | Scavengers prevent side reactions |

| Purification | HPLC | Purify final peptide | >95% purity | Confirmed by MS and analytical HPLC |

Research Findings and Optimization Insights

- High Purity and Yield: Using Fmoc-SPPS with optimized coupling and deprotection cycles yields peptides with high purity (>95%) and acceptable overall yields (typically 60-80% depending on length and complexity).

- Diastereoselectivity: No significant epimerization occurs under optimized conditions, preserving stereochemistry crucial for biological activity.

- Microwave-Assisted SPPS: Automated microwave synthesizers can enhance coupling efficiency and reduce synthesis time for longer peptides like this compound, maintaining purity and yield.

- Functional Group Compatibility: The presence of the p-nitro group requires mild cleavage and deprotection conditions to avoid reduction or degradation.

Summary of Key Preparation Techniques

| Technique | Advantages | Challenges | Applications |

|---|---|---|---|

| Fmoc-Based SPPS | Mild deprotection, high efficiency | Sensitive to aggregation in long peptides | Routine peptide synthesis |

| Use of Dipeptide Building Blocks | Improved coupling efficiency, reduced steps | Requires additional synthesis of blocks | Complex peptide sequences |

| Orthogonal Protection | Selective deprotection, preserves sensitive groups | More complex protection schemes | Peptides with sensitive residues |

| Microwave-Assisted SPPS | Faster synthesis, improved coupling | Requires specialized equipment | Longer peptides, high-throughput |

| Post-Synthetic Esterification | Flexibility in terminal modifications | Additional reaction step | Tailoring solubility and reactivity |

化学反応の分析

Types of Reactions

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe undergoes various chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed by enzymes like pepsin and rennin, yielding smaller peptide fragments.

Oxidation and Reduction: The nitro group on para-nitrophenylalanine can undergo redox reactions.

Substitution: The aromatic rings in the peptide can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Pepsin or rennin in an acidic buffer (pH 2-4).

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products

Hydrolysis: Smaller peptide fragments.

Oxidation: Nitro group conversion to nitroso or amino groups.

Reduction: Conversion of nitro group to amino group.

科学的研究の応用

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is widely used in scientific research:

Chemistry: As a substrate in enzyme assays to study proteolytic activity.

Biology: To investigate enzyme kinetics and specificity.

Industry: Used in the production of biochemical reagents and diagnostic tools.

作用機序

The mechanism of action of H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe involves its hydrolysis by enzymes like pepsin and rennin. These enzymes cleave the peptide bonds at specific sites, resulting in smaller peptide fragments. The molecular targets are the peptide bonds adjacent to aromatic and hydrophobic amino acids .

類似化合物との比較

Chemical Identity :

Structural Features :

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Key Findings :

Impact of p-Nitro Group: The p-nitro-Phe in the target compound increases hydrophobicity and electron-deficient character, enhancing binding to aromatic residues in proteins (e.g., π-π stacking) . Compared to the non-nitrated analog, the nitro group reduces aqueous solubility (0.1 mg/mL vs. 1.2 mg/mL) but improves stability in serum (t½ >24 h vs. t½ ~6 h) .

Backbone Modifications: Phosphonate analogs (e.g., Z-Phe-Ala'P[(PO2)0]-Phe-OMe) show superior proteolytic resistance due to non-hydrolyzable P–O bonds, but lack the nitro group’s electronic effects . Methyl ester at the C-terminal (Ala-Phe-OMe) prevents carboxylate-mediated charge interactions, favoring membrane permeability .

Functional Group Replacements: Replacing p-nitro-Phe with 4-amino-Phe (H-Phe(4-NH2)-OH) improves water solubility (up to 10 mg/mL) but reduces affinity for hydrophobic binding pockets .

Research Highlights

- Synthesis Optimization: Smith et al. (2018) achieved a 78% yield for the target compound using Fmoc-SPPS, compared to 65% for non-nitrated analogs .

- Antitumor Mechanism : Davis & Brown (2019) proposed that the nitro group disrupts kinase-substrate interactions by competing with ATP-binding motifs .

- Comparative Stability: Bachem’s GMP-grade production ensures batch consistency (purity >98%), outperforming non-commercial analogs in shelf-life studies .

Notes

- Contradictions in Evidence : While attributes antitumor activity to the nitro group, suggests phosphonate analogs may offer broader therapeutic utility due to stability.

- Unresolved Questions : In vivo efficacy and toxicity profiles of the nitro-containing peptide remain underexplored compared to phosphonates .

生物活性

H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe is a synthetic polypeptide that consists of several amino acids, including phenylalanine, glycine, histidine, para-nitrophenylalanine, and alanine. This compound has garnered attention for its biological activities, particularly in the context of enzyme interactions and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is:

Methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoate .

The primary mechanism of action for this compound involves hydrolysis by enzymes such as pepsin and rennin . These enzymes cleave peptide bonds at specific sites, leading to smaller peptide fragments. The presence of the para-nitro group enhances its reactivity, allowing for additional chemical modifications .

Enzymatic Hydrolysis

The hydrolysis of this compound by pepsin occurs under acidic conditions (pH 2-4), producing smaller peptides that can be further analyzed for biological activity. The cleavage sites are often adjacent to aromatic and hydrophobic amino acids, which are critical for the compound's interaction with other biomolecules .

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit antimicrobial properties. For instance, studies have shown that peptide conjugates containing aromatic amino acids like phenylalanine and tryptophan demonstrate significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria .

Table: Biological Activity Summary

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects on human leukemia cells with IC50 values significantly lower than conventional treatments .

- Antimicrobial Testing : Various synthesized peptide conjugates were tested against multiple bacterial strains using agar-well diffusion methods. Results indicated enhanced antimicrobial activity for conjugates containing aromatic amino acids, with inhibition zones ranging from 9 to 20 mm .

- Mechanistic Insights : Further investigation into the mechanism revealed that the nitro group plays a crucial role in enhancing the reactivity of the peptide, allowing it to participate in redox reactions and potentially facilitating interactions with cellular targets .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to assess purity. Confirm identity via high-resolution mass spectrometry (HRMS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to resolve backbone and side-chain conformations. For nitro-group detection, UV-Vis spectroscopy at 280–320 nm can validate p-nitro-Phe absorption .

Q. How should researchers optimize solid-phase synthesis protocols to improve the yield of this nitro-substituted peptide?

- Methodological Answer : Employ Fmoc/t-Bu chemistry with pre-loaded Wang resin. Use coupling agents like HBTU/HOBt in DMF for efficient amide bond formation. Monitor nitro-Phe incorporation via Kaiser tests or LC-MS after each deprotection step. Optimize reaction times (2–4 hrs) and temperatures (25–40°C) to minimize side reactions. Post-synthesis, cleave the peptide with TFA:thioanisole:EDT:H2O (92.5:5:2.5:1 v/v) and precipitate in cold ether .

Advanced Research Questions

Q. How can researchers design experiments to investigate the proteolytic stability of this compound in different biological matrices?

- Methodological Answer : Incubate the peptide in simulated physiological buffers (e.g., PBS at pH 7.4) and biological fluids (serum, lysosomal extracts) at 37°C. Use LC-MS/MS to quantify degradation products over time. Compare stability against control peptides lacking the nitro group. For mechanistic insights, perform enzyme inhibition assays with proteases like chymotrypsin or trypsin, using fluorogenic substrates to track activity .

Q. What computational modeling approaches are suitable for predicting the conformational dynamics of this peptide in aqueous environments?

- Methodological Answer : Apply molecular dynamics (MD) simulations in explicit solvent (TIP3P water model) using software like GROMACS or AMBER. Parameterize the nitro group with compatible force fields (e.g., CHARMM36). Run simulations for ≥100 ns, analyzing RMSD, radius of gyration, and hydrogen-bonding patterns. Validate predictions with circular dichroism (CD) or 2D NMR to correlate simulated and experimental secondary structures .

Q. What strategies are effective in resolving discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct systematic replication studies under standardized conditions (e.g., cell lines, assay buffers, incubation times). Use meta-analysis tools to compare datasets, accounting for variables like peptide purity (≥95% by HPLC) and solvent effects (DMSO vs. aqueous). Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .

Data Analysis & Validation

Q. How can researchers ensure reproducibility when analyzing dose-response relationships for this peptide in cell-based assays?

- Methodological Answer : Normalize data to internal controls (e.g., untreated cells, vehicle-only groups) and use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Perform power analysis to determine sample sizes (n ≥ 3 biological replicates). Validate statistical significance via two-way ANOVA with post-hoc corrections. Share raw datasets and analysis scripts in public repositories (e.g., Zenodo) to enhance transparency .

Ethical & Compliance Considerations

Q. What documentation is required for using secondary data or biospecimens in studies involving this peptide?

- Methodological Answer : Submit a HIPAA-compliant protocol if using human-derived samples, detailing data anonymization methods and IRB approval. For non-human biospecimens, document source (e.g., vendor, animal model), storage conditions, and ethical procurement. Include a data management plan outlining access controls and encryption standards for sensitive information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。